N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Description
This compound (hereafter referred to as Compound A) features a 5-bromo-2-methylindole core linked via an ethyl group to a 5-methoxy-2,4-dimethylbenzenesulfonamide moiety. Its molecular formula is C₂₁H₂₄BrN₂O₃S, with a molecular weight of 465.41 g/mol .
Properties
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-12-9-13(2)20(11-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)10-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFQGDHUPZRRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders.
Mode of Action
Indole derivatives have been shown to interact with their targets in various ways, leading to different biological effects. For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that they may affect multiple biochemical pathways.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Substituent (Indole Position 5) | Benzenesulfonamide Substituents | Molecular Weight (g/mol) | XLogP3 | Key Features |
|---|---|---|---|---|---|
| A | Bromo | 5-methoxy, 2,4-dimethyl | 465.41 | N/A | Balanced bulk and lipophilicity |
| B | Chloro(difluoro)methoxy | 2-methoxy, 5-methyl | 458.90 | 5.1 | High lipophilicity |
| C | Chloro | 5-chloro, 2-methoxy | ~420 (estimated) | N/A | Electron-withdrawing effects |
| D | Bromo | 2-methoxy, 5-(propan-2-yl) | 465.41 | N/A | Enhanced hydrophobicity |
| E | Bromo | 5-amino, 2-methoxy | 371.25 | N/A | Increased solubility |
| F | Bromo | Dimeric structure | >800 | N/A | Potential for aggregation |
| G | Bromo | Pyrimidin-2-yl addition | ~480 (estimated) | N/A | π-π stacking capability |
Research Findings and Implications
- Bioactivity : Sulfonamides generally exhibit broad biological activities, including antimicrobial and enzyme inhibitory effects . Compound A’s bromine and methoxy groups may favor interactions with hydrophobic enzyme pockets.
- Synthetic Accessibility : Compounds like A and D are synthesized via established sulfonamide coupling routes , while dimeric structures (e.g., F) require more complex procedures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
